2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid
Overview
Description
2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6BrF3O3 It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-methoxy-4-(trifluoromethyl)benzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient brominating agents, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the trifluoromethyl group can participate in reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(trifluoromethyl)benzoic acid
- 6-methoxy-4-(trifluoromethyl)benzoic acid
- 2-bromo-6-methoxybenzoic acid
Uniqueness
2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, methoxy, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-16-6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQFKSLIORLSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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